molecular formula C20H18N4O2 B2715985 3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-phenylazetidine-1-carboxamide CAS No. 2380189-35-3

3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-phenylazetidine-1-carboxamide

Cat. No.: B2715985
CAS No.: 2380189-35-3
M. Wt: 346.39
InChI Key: LTERUIPJFIGMPD-UHFFFAOYSA-N
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Description

3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-phenylazetidine-1-carboxamide is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-phenylazetidine-1-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3-phenylpyridazin-6-one with azetidine-1-carboxylic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-phenylazetidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous conditions.

    Substitution: Thionyl chloride, phosphorus tribromide; reactions are conducted under reflux conditions in inert atmospheres.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-phenylazetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, triggering signaling pathways that lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dimethoxy-N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]benzamide
  • N-[3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)propyl]-2-[3-(trifluoromethyl)phenoxy]acetamide

Uniqueness

Compared to similar compounds, 3-(6-oxo-3-phenyl-1,6-dihydropyridazin-1-yl)-N-phenylazetidine-1-carboxamide exhibits unique structural features that contribute to its distinct biological activities. The presence of the azetidine ring and the specific substitution pattern on the pyridazinone core enhance its binding affinity to molecular targets and its overall stability.

Properties

IUPAC Name

3-(6-oxo-3-phenylpyridazin-1-yl)-N-phenylazetidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c25-19-12-11-18(15-7-3-1-4-8-15)22-24(19)17-13-23(14-17)20(26)21-16-9-5-2-6-10-16/h1-12,17H,13-14H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTERUIPJFIGMPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)NC2=CC=CC=C2)N3C(=O)C=CC(=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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